molecular formula C15H13N3O B180132 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one CAS No. 15561-76-9

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

Cat. No. B180132
CAS RN: 15561-76-9
M. Wt: 251.28 g/mol
InChI Key: LNSOYWFCGVLLTC-UHFFFAOYSA-N
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Description

The compound “3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one” is a benzotriazinone derivative. Benzotriazinones are a class of organic compounds that contain a benzene ring fused to a triazinone ring. The “2-Phenylethyl” group attached at the 3-position indicates the presence of a phenylethyl group, which is a two-carbon chain (ethyl) attached to a phenyl group .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the arrangement of atoms in the molecule and their connectivity. This typically involves techniques like NMR spectroscopy, X-ray crystallography, or computational methods .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The benzotriazinone core could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Molecular Dynamics and Rotational Studies

A study by Domínguez et al. (2002) explored the dynamic behavior of molecular structures akin to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, focusing on the rotational dynamics of phenylene groups within crystal structures. They demonstrated how phenylene rotations could be leveraged to design materials with specific dynamic properties, offering insights into the development of molecular gyroscopes and compasses (Domínguez, Dang, Strouse, & Garcia‐Garibay, 2002).

Synthetic Chemistry Applications

Miura, Yamauchi, and Murakami (2008) showcased the potential of 1,2,3-benzotriazin-4(3H)-ones, closely related to the chemical , in the synthesis of isoquinolones via nickel-catalyzed denitrogenative alkyne insertion. This process illustrates the compound's versatility in synthesizing complex heterocyclic structures, contributing to advancements in organic synthesis and potentially pharmaceuticals (Miura, Yamauchi, & Murakami, 2008).

Magnetic and Structural Characterization

The work by Constantinides et al. (2016) on 3-Adamantyl-1-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, a derivative of 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, revealed its unique crystalline and magnetic properties. Their findings contribute to the understanding of the material's paramagnetic behavior and its implications for designing new magnetic materials (Constantinides et al., 2016).

Antitumor Mechanism Exploration

Anderson et al. (2003) investigated the antitumor activity of benzotriazine 1,4-dioxides, chemically related to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one, focusing on their one-electron reduction. This study sheds light on the molecular mechanisms underlying the antitumor effects of benzotriazines, contributing valuable information to cancer research and treatment strategies (Anderson, Shinde, Hay, Gamage, & Denny, 2003).

Photophysical Studies

The photophysical properties of phenyleneethynylene oligomers, as discussed by Sudeep et al. (2006), offer insights into the behavior of compounds with structural similarities to 3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one. Their work contributes to the understanding of energy transfer mechanisms in molecular electronics and light energy harvesting assemblies, highlighting the compound's relevance in materials science (Sudeep, James, Thomas, & Kamat, 2006).

Future Directions

The future directions for research on this compound would depend on its potential applications. This could involve studying its biological activity, developing new synthetic routes, or exploring its physical and chemical properties .

properties

IUPAC Name

3-(2-phenylethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-15-13-8-4-5-9-14(13)16-17-18(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSOYWFCGVLLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298768
Record name MLS002919856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethyl)-1,2,3-benzotriazin-4-one

CAS RN

15561-76-9
Record name MLS002919856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002919856
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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